molecular formula C11H8F2N6 B2808681 N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899757-82-5

N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2808681
CAS No.: 899757-82-5
M. Wt: 262.224
InChI Key: YMXLBDNJZRADGD-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine: is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazolopyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: This step involves the coupling of the triazolopyrimidine core with a 3,4-difluorophenyl derivative using palladium-catalyzed cross-coupling reactions like Suzuki or Heck coupling.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of substituted triazolopyrimidine derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Material Science:

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for various enzymes, making it useful in biochemical studies.

    Protein Binding: Its ability to bind to specific proteins can be exploited in drug discovery and development.

Medicine:

    Anticancer Activity: The compound has shown potential in inhibiting the growth of cancer cells.

    Antimicrobial Activity: It can be used to develop new antimicrobial agents.

Industry:

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Comparison with Similar Compounds

  • N-(3,4-dichlorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
  • N-(3,4-dimethylphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
  • N-(3,4-dimethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Uniqueness: The presence of the difluorophenyl group in N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine imparts unique electronic properties, enhancing its binding affinity and specificity towards certain molecular targets. This makes it more effective in its applications compared to similar compounds with different substituents.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2N6/c1-19-11-9(17-18-19)10(14-5-15-11)16-6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXLBDNJZRADGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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